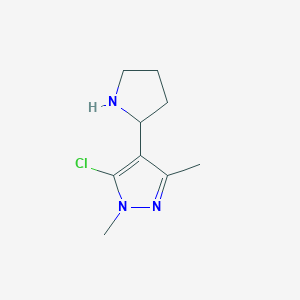

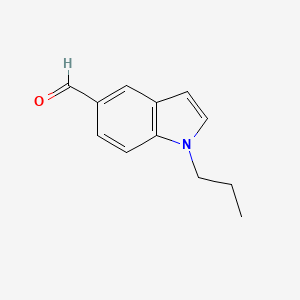

1H-Indole-5-carboxaldehyde, 1-propyl-

説明

1H-Indole-5-carboxaldehyde, 1-propyl- is a chemical compound with the molecular formula C12H13NO . It is used as a reactant in the preparation of various derivatives and has applications in different fields .

Synthesis Analysis

The synthesis of 1H-Indole-5-carboxaldehyde, 1-propyl- involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis

The molecular structure of 1H-Indole-5-carboxaldehyde, 1-propyl- is represented by the InChI code1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3 . Chemical Reactions Analysis

1H-Indole-5-carboxaldehyde, 1-propyl- is used as a reactant in the preparation of curcumin derivatives as anti-proliferative & anti-inflammatory agents; and in the synthesis of para-para stilbenophanes by McMurry coupling .Physical And Chemical Properties Analysis

1H-Indole-5-carboxaldehyde, 1-propyl- is a pale cream to cream to orange powder . It is insoluble in water and has a molecular weight of 187.24 .科学的研究の応用

Synthesis and Chemical Reactions

1H-Indole-3-carboxaldehyde and its derivatives, including propyl-substituted variants, are crucial intermediates for creating biologically active compounds and indole alkaloids. These compounds are significant precursors for synthesizing various heterocyclic derivatives due to their carbonyl groups' reactivity in C–C and C–N coupling reactions and reductions. Recent advances in the chemistry of 1H-indole-3-carboxaldehyde highlight its role in synthesizing diverse biologically active compounds through different synthetic procedures and reactions (El-Sawy et al., 2017).

Marine Natural Products

Studies on marine sponges, such as Xetospongia testudinaria, have identified indole compounds including 1H-Indole-3-carboxaldehyde, which serve as key components for biological studies and pharmaceutical applications. These compounds are isolated for the first time from natural sources and provide a foundation for understanding marine biodiversity's chemical ecology (Wen-han, 2007).

Catalysis and Chemical Transformations

Palladium-catalyzed intramolecular annulation of alkynes using N-substituted 2-bromo-1H-indole-3-carboxaldehydes has been developed to synthesize annulated γ-carbolines and heteropolycycles. This methodology affords an efficient route to diverse gamma-carboline derivatives, demonstrating the utility of indole carboxaldehydes in constructing complex heterocyclic frameworks (Zhang & Larock, 2002; Zhang & Larock, 2003).

Antibacterial Applications

Synthesis of biheterocycles containing the indole nucleus has been explored for their potential antibacterial activity. Through condensation reactions involving indole-3-carboxaldehydes, novel compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, showcasing the potential of indole derivatives in medicinal chemistry (Jain et al., 2011).

Solid-state NMR Spectroscopy in Catalysis

Research utilizing propylsulfonic acid-functionalized periodic mesoporous benzenesilicas has highlighted the application of solid-state NMR spectroscopy in understanding catalyst behavior. This study focuses on the acid-catalyzed condensation of indole on benzaldehyde, emphasizing the importance of solid-state NMR in predicting catalytic activity and understanding the interaction of catalysts with reactants (Siegel et al., 2012).

Safety And Hazards

将来の方向性

The future directions of 1H-Indole-5-carboxaldehyde, 1-propyl- research could involve its use in the preparation of potential fructose bisphosphatase inhibitors and as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .

特性

IUPAC Name |

1-propylindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQHRKPFFXQKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-5-carboxaldehyde, 1-propyl- | |

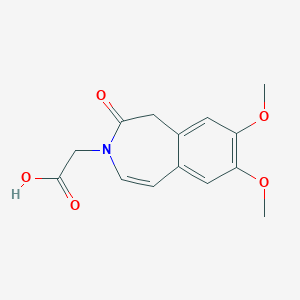

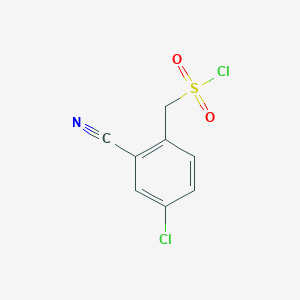

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)